molecular formula C23H23N5O3S B2796608 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 1251697-78-5

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2796608
CAS No.: 1251697-78-5
M. Wt: 449.53
InChI Key: NKDIXXAQLKULSR-UHFFFAOYSA-N
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Description

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a benzyl group. It is used in various scientific research applications due to its potential biological activities.

Properties

IUPAC Name

2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-4-31-18-8-6-5-7-17(18)25-20(29)14-28-23(30)27-12-11-24-22(21(27)26-28)32-19-10-9-15(2)13-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDIXXAQLKULSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . This compound also functions as a monoamine oxidase inhibitor (MAOI), which inhibits the breakdown of monoamines, thereby increasing their levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as both a monoamine releasing agent and a monoamine oxidase inhibitor makes it a valuable compound for research in neuropharmacology and related fields.

Biological Activity

The compound 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide (CAS Number: 1251697-78-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3SC_{23}H_{23}N_{5}O_{3}S, with a molecular weight of approximately 449.5 g/mol . The structure features a triazole ring and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H23N5O3S
Molecular Weight449.5 g/mol
CAS Number1251697-78-5

Antitumor Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that various pyrazole derivatives show efficacy against cancer cell lines by inhibiting key pathways involved in tumor growth, such as BRAF(V600E) and EGFR signaling pathways . The specific compound's structure suggests potential interactions with these targets due to its unique functional groups.

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity. Studies have shown that related pyrazole derivatives possess notable antibacterial and antifungal properties. For instance, certain synthesized pyrazoles demonstrated effectiveness against various pathogenic fungi and bacteria, indicating that our compound may share similar bioactivity profiles .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The presence of the triazole moiety in this compound may enhance its anti-inflammatory potential.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor progression and inflammation.
  • Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways related to cancer and inflammation.
  • Oxidative Stress Modulation : Some studies suggest that pyrazole derivatives can modulate oxidative stress responses, contributing to their protective effects against cellular damage.

Study 1: Antitumor Activity Evaluation

In a recent study, a series of triazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with structural similarities to our target exhibited IC50 values in the low micromolar range against breast and colon cancer cells, suggesting promising antitumor activity .

Study 2: Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

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